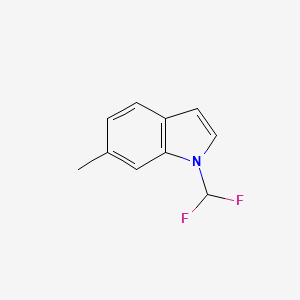

1-(difluoromethyl)-6-methyl-1H-indole

Description

BenchChem offers high-quality 1-(difluoromethyl)-6-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(difluoromethyl)-6-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)-6-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N/c1-7-2-3-8-4-5-13(10(11)12)9(8)6-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJDHENNBRFXPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utility of 1-(Difluoromethyl)-6-methyl-1H-indole in Medicinal Chemistry

Topic: Role of 1-(Difluoromethyl)-6-methyl-1H-indole in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of small molecule therapeutics, 1-(difluoromethyl)-6-methyl-1H-indole (CAS: 1597374-77-0) represents a high-value building block that addresses two critical challenges in drug design: metabolic stability and physicochemical tuning .

This scaffold combines the privileged indole core with a specific substitution pattern: an N-difluoromethyl (

The Medicinal Chemistry Rationale

The N-Difluoromethyl Bioisostere

The introduction of a difluoromethyl group at the indole nitrogen fundamentally alters the electronic and physical properties of the scaffold compared to the parent indole or

-

Lipophilic Hydrogen Bond Donor (LHBD): Unlike a methyl group (

), the -

Modulation of

and Electronics: The strong electron-withdrawing nature of the -

Metabolic Blocking: The

group effectively blocks

The C6-Methyl Vector

The C6 position of the indole ring is a frequent site of metabolic attack (hydroxylation) and a key vector for Structure-Activity Relationship (SAR) exploration.

-

Metabolic Shielding: Methylation at C6 sterically and electronically impedes hydroxylation at this position.

-

Hydrophobic Filling: In many kinase and GPCR binding pockets, the C6 vector points towards hydrophobic regions. A methyl group provides a concise lipophilic gain (increasing cLogP by ~0.5) without the steric penalty of larger alkyl groups.

Synergistic Effect

Combining these two modifications creates a scaffold that is more lipophilic and metabolically robust than 6-methylindole, while retaining the ability to engage in specific electrostatic interactions via the

Synthesis & Manufacturing

The synthesis of 1-(difluoromethyl)-6-methyl-1H-indole typically proceeds via the direct N-difluoromethylation of the commercially available 6-methylindole. Two primary routes are employed depending on scale and reagent availability.

Route A: Base-Mediated Difluoromethylation (Traditional/Scalable)

This route utilizes chlorodifluoromethane (

Route B: Non-ODS Reagents (Modern Laboratory Scale)

For smaller scale discovery chemistry, reagents that do not deplete the ozone layer (non-ODS) are preferred. Reagents such as difluoromethyl phenyl sulfone or zinc difluoromethanesulfinate (DFMS) are commonly used.

Visualization: Synthesis Pathways

Figure 1: Synthetic pathways for accessing the target scaffold. Route A is preferred for multi-gram scale-up, while Route B avoids gaseous reagents.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (Route A)

Adapted from standard procedures for N-difluoromethylation of indoles.

Objective: Preparation of 1-(difluoromethyl)-6-methyl-1H-indole on a gram scale.

Reagents:

-

6-Methylindole (1.0 eq)

-

Chlorodifluoromethane (

) gas (excess) OR Diethyl (bromodifluoromethyl)phosphonate (liquid alternative) -

Potassium hydroxide (KOH) (20 eq, 50% aq. solution)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 6-methylindole (e.g., 1.31 g, 10 mmol), DCM (20 mL), and TBAB (322 mg, 1 mmol).

-

Base Addition: Add 50% aqueous KOH solution (20 mL) to the mixture. Stir vigorously to create an emulsion.

-

Reagent Introduction:

-

Gas Method: Introduce a stream of

gas into the headspace of the reaction vessel (or bubble slowly) while stirring vigorously at room temperature. Use a balloon or sealed system if possible to maintain slight pressure. -

Liquid Alternative: If avoiding gas, add diethyl (bromodifluoromethyl)phosphonate (1.5 eq) dropwise.

-

-

Reaction: Stir vigorously at 25–40°C. Monitor by TLC (hexane/EtOAc) or LC-MS. The reaction typically completes in 4–12 hours.

-

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organics, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes). The product is typically a colorless to pale yellow oil or low-melting solid.

Validation Criteria:

-

1H NMR (

): Look for the characteristic triplet of the -

19F NMR: Doublet signal at

ppm (

Physicochemical Profiling & Data

When incorporating this building block, researchers should anticipate the following shifts in physicochemical properties compared to the non-fluorinated parent.

| Property | 6-Methylindole | 1-Methyl-6-methylindole | 1-(Difluoromethyl)-6-methylindole |

| H-Bond Donor | Strong (NH) | None | Weak (CH of |

| Lipophilicity (cLogP) | ~2.5 | ~2.9 | ~3.3 |

| Electronic Character | Electron Rich | Electron Rich | Electron Deficient (Indole Ring) |

| Metabolic Stability | Low (N-H, C3) | Moderate (N-dealkylation risk) | High (Blocked N, Shielded C6) |

Structural Logic & SAR Visualization

The following diagram illustrates the specific roles of the functional groups within the drug discovery context.

Figure 2: Structure-Activity Relationship (SAR) logic for the target scaffold.

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Petko, K., & Filatov, A. (2018). "New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents." French-Ukrainian Journal of Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science (Context on heteroaromatic fluorination strategies). Link

-

PubChem. "6-Fluoro-2-methyl-1H-indole & Related Indole Derivatives." (General chemical property verification). Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Methyl Indoles

Executive Summary

The "Magic Methyl" vs. The "Teflon" Effect

In medicinal chemistry, the indole scaffold is a privileged structure, serving as the backbone for neurotransmitters (serotonin), auxins, and a vast array of therapeutics (e.g., indomethacin, sunitinib). The strategic incorporation of fluorinated methyl groups —specifically trifluoromethyl (

While the methyl group (

Physicochemical Basis: The Fluorine-Methyl Divergence

To rationally design fluorinated indoles, one must understand the fundamental divergence between a standard methyl group and a trifluoromethyl group.

Steric vs. Electronic Inversion

The

| Property | Methyl ( | Trifluoromethyl ( | Impact on Indole SAR |

| Electronic Effect | Weak Donor ( | Strong Acceptor ( | |

| Lipophilicity ( | +0.56 | +0.88 | |

| Metabolic Fate | Oxidation (benzylic) | Stable | |

| Dipole Moment | Low | High | Inverted dipole can alter binding orientation in the active site. |

The Shift

The acidity of the indole N-H (typically

-

Electron-Withdrawing Effect: Placing a

group, particularly at C2 or C3 , dramatically increases the acidity of the N-H proton (lowering -

Consequence: This strengthens the N-H as a hydrogen bond donor (HBD) but weakens the nitrogen as a hydrogen bond acceptor (HBA) if deprotonated.

SAR Deep Dive: Positional Analysis

The biological impact of a fluorinated methyl group is strictly positional. Below is the breakdown of the "Zones of Influence" on the indole ring.

Figure 1: Strategic impact of fluorinated methyl placement on the indole scaffold.

Positions C5 & C6: The Metabolic Fortress

The benzene ring of indole (positions 4-7) is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes.

-

The Problem: A methyl group at C5 is a "soft spot," rapidly oxidized to a carboxylic acid (

), leading to rapid clearance. -

The Solution: Substitution with

at C5 is the "Gold Standard" for metabolic blocking. It prevents oxidation while maintaining the hydrophobic interaction required by the binding pocket. -

The Trap (C6 Instability): While

is stable at C6, monofluoromethyl (

Position C3: The Electronic Valve

The C3 position is electronically coupled to the nitrogen lone pair.

-

Effect: A

group at C3 exerts a massive inductive pull. This reduces the electron density of the indole double bond, making the molecule less susceptible to oxidation but also less reactive to electrophilic attack (if further functionalization is needed). -

Bioactivity: In cannabinoid agonists (e.g., JWH-018 analogs), fluorination at the alkyl chain attached to C3 is common, but direct ring fluorination alters the receptor subtype selectivity (CB1 vs. CB2).

Position C2: The Steric Shield

Placing a

Synthetic Access: You Can't Test What You Can't Make

Traditional Fischer Indole synthesis fails with trifluoromethyl hydrazines due to the strong electron-withdrawing nature of the

The Domino Trifluoromethylation Protocol

The most robust method for accessing 2-(trifluoromethyl)indoles is the copper-mediated cyclization of 2-alkynylanilines.

Figure 2: Synthetic pathway for regioselective 2-trifluoromethylation.

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)indole (Cu-Mediated)

Use this protocol for generating core scaffolds for SAR screening.

Reagents:

-

2-ethynylaniline derivative (1.0 equiv)

-

Togni's Reagent II (1.2 equiv) or

with Cu activator -

Copper(I) Iodide (CuI) (10 mol%)

-

Solvent: DMF or Acetonitrile

-

Base:

(2.0 equiv)

Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge the 2-ethynylaniline (0.5 mmol), CuI (10 mg), and base.

-

Addition: Add anhydrous DMF (3 mL) under an argon atmosphere. Add the trifluoromethylating agent (Togni II) in one portion.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (hexane/EtOAc) for the disappearance of the aniline.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated

(to remove Cu) followed by brine. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (silica gel).

Validation:

-

NMR: Look for a singlet around

-

MS: Verify mass (M+).

Metabolic Stability Assay (Microsomal Stability)

Use this protocol to quantify the "Fluorine Effect" on half-life.

Reagents:

-

Test Compound (

final conc.) -

Pooled Human Liver Microsomes (HLM) (

protein) -

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

-

Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Methodology:

-

Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove -

Quenching: Immediately dispense into

of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min). -

Analysis: Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Expected Outcome:

-

5-Methylindole: Rapid clearance (

). -

5-Trifluoromethylindole: Extended stability (

).

References

-

Ye, Y., et al. (2018).[1] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676–1679. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

-

Xie, J.J., et al. (2019).[2][3] "Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position." RSC Advances, 9, 35005-35009. Link

-

EPA CompTox Dashboard. "4-(Trifluoromethyl)-1H-indole Physicochemical Data." Link

Sources

- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 2. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Therapeutic Potential of 1-(Difluoromethyl)-6-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine-containing functional groups has emerged as a powerful tool to enhance the pharmacological properties of lead compounds. This guide focuses on the therapeutic potential of a specific, yet underexplored, class of compounds: 1-(difluoromethyl)-6-methyl-1H-indole derivatives. The difluoromethyl group at the N1 position offers a unique combination of lipophilicity and hydrogen bond donating capabilities, which can significantly influence a molecule's interaction with biological targets.[2] Coupled with the 6-methyl substitution on the indole core, which can modulate electronic properties and provide a vector for further functionalization, this scaffold presents a compelling starting point for novel drug discovery campaigns. This document will provide an in-depth analysis of the synthesis, potential therapeutic applications, and key considerations for the development of 1-(difluoromethyl)-6-methyl-1H-indole derivatives.

Introduction: The Strategic Combination of the Indole Scaffold and Difluoromethyl Group

The indole ring system is a privileged structure in drug discovery, forming the core of a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Its bicyclic aromatic nature allows it to participate in various non-covalent interactions with biological macromolecules.[1]

The difluoromethyl (CHF2) group has gained significant attention in medicinal chemistry as a bioisostere for hydroxyl, thiol, or methyl groups. Its introduction can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the N-CHF2 moiety can act as a hydrogen bond donor, a property not shared by the N-methyl or N-H analogues, potentially leading to novel interactions with target proteins.

The focus of this guide, the 1-(difluoromethyl)-6-methyl-1H-indole scaffold, combines these two features. The methyl group at the 6-position can influence the electronic landscape of the indole ring and provide a handle for further synthetic modification, potentially impacting the molecule's overall pharmacological profile.

Synthesis and Characterization of 1-(Difluoromethyl)-6-methyl-1H-indole

The synthesis of N-difluoromethylated indoles has been a subject of investigation, with several methodologies available to access this key functional group.

Synthetic Pathways

One of the primary methods for the N-difluoromethylation of indoles involves the use of chlorodifluoromethane (Freon-22) under phase-transfer catalysis conditions.[5][6] This approach has been successfully applied to a variety of substituted indoles, including those with electron-donating and electron-withdrawing groups.[5][7] A study by Petko and Filatov specifically reported the N-difluoromethylation of 6-methylindole using this method.[5]

Another viable route employs ethyl bromodifluoroacetate as the difluoromethylating agent, often in the presence of a base.[8] While this has been demonstrated for azaindoles, the principle can be adapted for indole substrates.

Below is a generalized experimental protocol for the N-difluoromethylation of 6-methylindole based on the phase-transfer catalysis method.

Experimental Protocol: N-Difluoromethylation of 6-methylindole

Objective: To synthesize 1-(difluoromethyl)-6-methyl-1H-indole.

Materials:

-

6-methylindole

-

Chlorodifluoromethane (Freon-22)

-

50% aqueous sodium hydroxide

-

Toluene

-

Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) as a phase-transfer catalyst

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for elution)

Procedure:

-

To a solution of 6-methylindole in toluene, add the phase-transfer catalyst (e.g., TBAB).

-

Cool the mixture in an appropriate bath (e.g., ice-water or dry ice-acetone).

-

Slowly add 50% aqueous sodium hydroxide while vigorously stirring.

-

Bubble chlorodifluoromethane gas through the reaction mixture at a controlled rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(difluoromethyl)-6-methyl-1H-indole.

Note: Reactions involving Freon-22 should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Characterization

The synthesized 1-(difluoromethyl)-6-methyl-1H-indole should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a characteristic triplet for the N-CHF2 proton with a J-coupling constant of approximately 60 Hz.[5] The signals for the methyl group and the aromatic protons on the indole ring should also be present and assigned.

-

¹³C NMR will show the carbon of the CHF2 group as a triplet due to C-F coupling.

-

¹⁹F NMR will display a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF2 group.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Postulated Therapeutic Potential and Mechanistic Hypotheses

While direct biological data for 1-(difluoromethyl)-6-methyl-1H-indole is not yet publicly available, we can extrapolate its potential therapeutic applications based on the known activities of structurally related compounds.

Central Nervous System (CNS) Disorders

A compelling area of investigation for these derivatives is in the treatment of CNS disorders. For instance, novel 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been identified as potent antagonists of the serotonin 5-HT6 receptor, a promising target for cognitive enhancement in conditions like Alzheimer's disease.[9] The study highlighted that the difluoromethyl group provided superior pharmacokinetic properties compared to a methyl group, including increased bioavailability and brain penetration.[9]

Hypothetical Mechanism of Action (5-HT6 Receptor Antagonism):

Caption: Hypothetical signaling pathway for cognitive enhancement via 5-HT6 receptor antagonism.

Anticancer Activity

Indole derivatives are well-represented among anticancer agents.[1][10] The 6-position of the indole ring has been a site for modification in the development of potent anticancer compounds. The introduction of the 1-(difluoromethyl) group could enhance cell permeability and metabolic stability, potentially leading to improved efficacy.

Anti-inflammatory and Analgesic Properties

The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[11] Novel indole derivatives are continually being explored as selective COX-2 inhibitors with improved gastrointestinal safety profiles.[12] The unique electronic properties of the 1-(difluoromethyl) group could influence the binding of these derivatives to the cyclooxygenase enzymes.

Antimicrobial and Antifungal Applications

The indole scaffold is present in many natural and synthetic antimicrobial agents.[3] Furthermore, difluoromethylated pyrazole carboxamides have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase.[13][14] This suggests that 1-(difluoromethyl)-6-methyl-1H-indole derivatives could be explored for their potential as novel antifungal or antibacterial agents.

Structure-Activity Relationship (SAR) Considerations and Future Directions

While a definitive SAR for this specific scaffold has not been established, general principles from other indole series can guide future optimization efforts.[13][15]

Proposed SAR Exploration Workflow:

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

Key areas for future investigation include:

-

Substitution at the C2 and C3 positions: Introducing various functional groups at these positions can significantly impact biological activity.

-

Modifications of the 6-methyl group: Halogenation or further alkylation of the methyl group could fine-tune the electronic and steric properties of the molecule.

-

Substitution at other positions on the benzene ring (C4, C5, C7): Exploring the effects of different substituents at these positions is a standard approach in indole SAR studies.

Conclusion

The 1-(difluoromethyl)-6-methyl-1H-indole scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutic agents. The strategic incorporation of the N-difluoromethyl group offers the potential for enhanced pharmacokinetic properties and unique interactions with biological targets. Based on the known pharmacology of related indole derivatives, this scaffold warrants investigation for its potential in treating CNS disorders, cancer, inflammation, and microbial infections. The synthetic routes to this core structure are accessible, paving the way for the generation of diverse chemical libraries for biological screening. This technical guide serves as a foundational resource to stimulate and direct further research into the therapeutic potential of this intriguing class of compounds.

References

-

Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. Bioorganic & Medicinal Chemistry, 2022. [Link]

-

Scheme 1. Difluoromethylation of indoles and reduction of nitrocompounds to amines. ResearchGate, N.A. [Link]

-

Li, et al. Base‐Promoted Formylation and N‐Difluoromethylation of Azaindoles with Ethyl Bromodifluoroacetate as a Carbon Source. Chinese Journal of Chemistry, 2021. [Link]

-

Synthesis of Difluoromethylated Carbinols via a HFIP-Promoted Hydroxydifluoromethylation of Aniline, Indole, and Pyrrole Derivatives with Difluoroacetaldehyde Ethyl Hemiacetal. The Journal of Organic Chemistry, 2023. [Link]

-

Petko, K. and Filatov, A. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate, 2018. [Link]

-

N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry, 2022. [Link]

-

The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 2023. [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 2021. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central, N.A. [Link]

-

Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Journal of Applied Pharmaceutical Science, N.A. [Link]

-

Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. PubMed, 1990. [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 2017. [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science, N.A. [Link]

-

A brief review of the biological potential of indole derivatives. ResearchGate, N.A. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI, 2018. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central, N.A. [Link]

-

Synthesis and biological evaluation of 6-methyl analog of 1alpha,25-dihydroxyvitamin D3. PubMed, 2010. [Link]

-

New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 2018. [Link]

-

Exploring the Diverse Pharmacological Activities of Indole Derivatives-A Comprehensive Review. Preprints.org, N.A. [Link]

-

Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub, N.A. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 5. researchgate.net [researchgate.net]

- 6. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 7. researchgate.net [researchgate.net]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. japsonline.com [japsonline.com]

- 13. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

literature review of 1-(difluoromethyl)-6-methyl-1H-indole synthesis

This guide details the synthesis of 1-(difluoromethyl)-6-methyl-1H-indole , a specialized heterocyclic motif increasingly utilized in medicinal chemistry to modulate lipophilicity (

Executive Summary & Strategic Value

The

For the specific target 1-(difluoromethyl)-6-methyl-1H-indole , the 6-methyl substituent introduces asymmetry and electron-donating character to the benzene ring, which can influence the nucleophilicity of the indole nitrogen. The synthesis relies primarily on difluorocarbene (:CF

Key Synthetic Challenges

-

Regioselectivity: Ensuring

-alkylation over -

Carbene Management: Controlling the generation rate of highly reactive :CF

to prevent homodimerization (to tetrafluoroethylene) while maintaining high effective concentration for the indole trap. -

Stability:

-CF

Retrosynthetic Analysis

The most robust disconnection is at the

Figure 1: Retrosynthetic disconnection relying on direct N-difluoromethylation.

Methodology Review

Two primary protocols are recommended based on scale and reagent availability.

Method A: Phase-Transfer Catalysis with Chlorodifluoromethane (Freon-22)

Best for: Large-scale synthesis, cost-efficiency. Status: Industrial Standard (requires gas handling).

This method utilizes chlorodifluoromethane (ClCF

Mechanism:

-

Deprotonation: Base (KOH) deprotonates 6-methylindole to the indolyl anion.

-

Carbene Formation: Base deprotonates ClCF

H; loss of Cl -

Insertion: The indolyl anion attacks the electrophilic :CF

to form an -

Protonation: The anion abstracts a proton (from water or trace acid) to yield the product.

Method B: Solid-State Carbene Precursors (Phosphonates/Sulfinates)

Best for: Lab-scale, safety, precise stoichiometry. Status: Modern "Green" Alternative.

Reagents such as diethyl bromodifluoromethylphosphonate or sodium chlorodifluoroacetate release :CF

Detailed Experimental Protocols

Protocol A: Synthesis via Chlorodifluoromethane (Freon-22)

Adapted from Petko et al. (2018)

Reagents:

-

Substrate: 6-Methylindole (1.0 equiv)

-

Reagent: ClCF

H (Gas, excess bubbled) -

Base: KOH (pellets, 10-15 equiv) or NaOH (50% aq.)

-

Solvent: Dichloromethane (DCM) or DMF

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dry ice/acetone condenser (to reflux the gas), and a gas inlet tube.

-

Dissolution: Dissolve 6-methylindole (e.g., 1.31 g, 10 mmol) and TBAB (160 mg) in DCM (20 mL).

-

Base Addition: Add powdered KOH (approx. 5-8 g) or 50% NaOH solution.

-

Gas Introduction: Vigorously stir the biphasic mixture. Introduce ClCF

H gas slowly. The reaction is slightly exothermic; maintain temperature at 20–25 °C.-

Critical Control Point: Stirring must be vigorous to maximize the surface area for the phase transfer of the carbene species.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product (

) is less polar than the starting material. -

Workup: Upon completion (typically 2-4 hours), stop gas flow. Quench with water (50 mL). Extract with DCM (3 x 30 mL).

-

Purification: Dry organics over Na

SO

Expected Yield: 65–80%

Data:

Protocol B: Synthesis via Diethyl Bromodifluoromethylphosphonate

Recommended for labs without gas handling infrastructure.

Reagents:

-

Substrate: 6-Methylindole (1.0 equiv)

-

Reagent: BrCF

P(O)(OEt) -

Base: KOH (20 equiv, dissolved in water)

-

Solvent: Acetonitrile (MeCN) / Water (1:1 v/v)

Step-by-Step Workflow:

-

Solution Prep: Dissolve 6-methylindole in MeCN.

-

Base Addition: Add the aqueous KOH solution (approx. 10M). Cool to 0 °C.

-

Reagent Addition: Add BrCF

P(O)(OEt) -

Reaction: Allow to warm to room temperature. Stir for 1–2 hours. The phosphonate cleaves to release :CF

gently. -

Workup: Dilute with Et

O, wash with brine, dry, and concentrate.

Mechanistic Visualization

The following diagram illustrates the Phase-Transfer Catalysis (PTC) pathway, which is the dominant mechanism for this transformation.

Figure 2: Mechanistic pathway of difluorocarbene insertion under phase-transfer conditions.

Comparative Analysis of Reagents

| Parameter | Chlorodifluoromethane (Freon-22) | Diethyl bromodifluoromethylphosphonate | Sodium Chlorodifluoroacetate |

| State | Gas | Liquid | Solid |

| Atom Economy | High | Low (Phosphonate byproduct) | Moderate |

| Cost | Low (Commodity chemical) | High (Specialty reagent) | Moderate |

| Scalability | Excellent (Kilogram scale) | Poor (Expensive) | Good |

| Safety | Ozone depleting; Pressurized gas | Mild; Non-volatile | CO2 evolution (pressure) |

| Yield (Typical) | 60–85% | 70–90% | 50–70% |

Safety & Handling

-

Freon-22: While not acutely toxic, it is an asphyxiant and an ozone-depleting substance. Use in a well-ventilated fume hood. Modern regulations may restrict its purchase; check local environmental laws (Montreal Protocol compliance).

-

Base Exotherm: The reaction of KOH with Freon-22 or Phosphonates is exothermic. On a large scale, active cooling is required to prevent runaway carbene generation, which leads to polymerization rather than insertion.

-

Product Stability:

-CF

References

-

Petko, K. I., & Filatov, A. A. (2018).[1][2] New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents.[1][2] French-Ukrainian Journal of Chemistry, 6(1), 101-108.[1][2]

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Comparison with the Hydroxyl Group.[3] Journal of Medicinal Chemistry, 60(2), 797-804.

-

Li, L., et al. (2012). Difluoromethylation of Indoles and Pyrroles with Diethyl Bromodifluoromethylphosphonate. Journal of Organic Chemistry, 77(4), 2029–2034.

-

Deng, X. Y., et al. (2016). Difluorocarbene-Derived Trifluoromethylthiolation and Difluoromethylthiolation of Indoles. Angewandte Chemie International Edition, 55(21), 6260-6264.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(difluoromethyl)-6-methyl-1H-indole

Part 1: Strategic Analysis & Scope

Executive Summary

The incorporation of a difluoromethyl (

This application note details a robust, scalable synthesis of 1-(difluoromethyl)-6-methyl-1H-indole from commercially available 6-methylindole. Unlike traditional methods utilizing ozone-depleting chlorodifluoromethane gas (Freon-22), this protocol employs sodium chlorodifluoroacetate (SCDA) as a solid, easy-to-handle difluorocarbene precursor. This method ensures high safety margins, operational simplicity, and excellent reproducibility.

Chemical Strategy

The synthesis relies on the in situ generation of difluorocarbene (

Key Advantages of this Route:

-

Safety: Eliminates the need for pressurized gas cylinders and specialized flow equipment.

-

Scalability: The solid reagent allows for precise stoichiometric control, scalable from milligrams to multigrams.

-

Selectivity: Under optimized conditions,

-alkylation is highly favored over

Part 2: Reaction Mechanism & Pathway[3]

The reaction follows a specific activation-insertion pathway. The base (

Mechanistic Workflow (Graphviz)

Figure 1: Mechanistic pathway for the base-mediated N-difluoromethylation of 6-methylindole using sodium chlorodifluoroacetate.

Part 3: Detailed Experimental Protocol

Materials & Equipment

-

Substrate: 6-Methylindole (CAS: 3420-02-8), >98% purity.

-

Reagent: Sodium chlorodifluoroacetate (SCDA) (CAS: 1895-39-2).

-

Base: Potassium carbonate (

), anhydrous, granular. -

Solvent:

-Dimethylformamide (DMF), anhydrous (water content <50 ppm is critical to prevent carbene quenching). -

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen inlet, oil bath, magnetic stirrer.

Step-by-Step Methodology

| Step | Phase | Action | Critical Parameter / Observation |

| 1 | Setup | Charge a dry 100 mL 3-neck flask with 6-methylindole (1.0 equiv, 5.0 mmol, 656 mg) and anhydrous | Ensure system is purged with |

| 2 | Solvation | Add anhydrous DMF (15 mL). Stir at Room Temp (RT) for 10 min. | Suspension formation. Indole deprotonation begins. |

| 3 | Reagent Addition | Add Sodium chlorodifluoroacetate (SCDA) (2.5 equiv, 12.5 mmol, 1.91 g) in one portion. | Solid suspension. |

| 4 | Reaction | Heat the mixture to 95–100 °C . | CAUTION: |

| 5 | Monitoring | Stir at 100 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] | Look for disappearance of starting indole ( |

| 6 | Quench | Cool reaction to RT. Pour mixture into 50 mL ice-cold water. | Exothermic mixing. Product may precipitate or oil out. |

| 7 | Extraction | Extract with Diethyl Ether ( | The product is in the organic layer.[3] |

| 8 | Workup | Wash combined organics with water ( | Removes residual DMF which can interfere with purification. |

| 9 | Purification | Concentrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0% | The |

Analytical Validation

The synthesized compound must be validated against the following structural criteria.

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

NMR (400 MHz,

-

7.20–7.60 (m, 1H,

-

2.45–2.55 (s, 3H,

-

Aromatic protons: 6-methyl substitution pattern (d, s, d).

-

7.20–7.60 (m, 1H,

-

NMR (376 MHz,

-

-95.0 to -96.0 ppm (d,

-

-95.0 to -96.0 ppm (d,

-

MS (ESI+):

-

Calculated

.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Moisture in solvent/reagents. | Water hydrolyzes the carbene to formate. Use fresh anhydrous DMF and dry |

| Low Conversion | Temperature too low. | SCDA decarboxylation requires |

| Starting Material Remains | Carbene consumed by side reactions. | Add an additional 0.5–1.0 equiv of SCDA and continue heating for 2 hours. |

| C3-Acylation | Competition with | This is rare with SCDA but possible. Ensure base is adequate to keep nitrogen nucleophilic. |

| Difficult Separation | Residual DMF. | Perform thorough water washes during workup or use azeotropic removal with heptane. |

References

-

Mehta, V. P., & Greaney, M. F. (2013).[2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.[2][5] [Link]

- Core reference for the solid reagent protocol.

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. [Link]

- Provides context on the stability and utility of N-fluorin

-

Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron, 65(27), 5278-5283. [Link]

- Altern

-

Li, H., et al. (2018). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 36(11), 1052-1068. [Link]

- Comprehensive review of difluorocarbene reactivity.

Sources

Application Note: High-Efficiency N-Difluoromethylation of 6-Methylindole

Topic: Reagents for N-Difluoromethylation of 6-Methylindole Content Type: Detailed Application Note and Protocol

Executive Summary

The introduction of a difluoromethyl group (

While historical methods relied on ozone-depleting chlorodifluoromethane (Freon-22) gas, this protocol prioritizes the use of Sodium Chlorodifluoroacetate (SCDA) . This solid, bench-stable reagent serves as a controlled precursor for difluorocarbene (

Reagent Selection & Strategic Analysis

For the specific substrate 6-methylindole , the choice of reagent dictates the regioselectivity (

| Reagent Class | Specific Reagent | Mechanism | Pros | Cons |

| Carbene Precursor (Solid) | Sodium Chlorodifluoroacetate (SCDA) | Thermal generation of | Bench-stable solid; no gas cylinders; high | Requires elevated temp ( |

| Gas | Chlorodifluoromethane (Freon-22) | Base-mediated | Low cost for multi-kilo scale. | Ozone-depleting; requires autoclave/gas handling; heterogeneous reaction often leads to variable yields. |

| Electrophilic Reagent | Radical or | Mild conditions (RT). | Expensive; often requires glovebox handling; lower atom economy. | |

| Phosphonate | Diethyl bromodifluoromethylphosphonate | Base-mediated cleavage | Controlled release of | Phosphorus byproducts can complicate purification; higher cost than SCDA. |

Recommendation: SCDA is the reagent of choice for research to mid-scale process development due to its balance of safety, cost, and high conversion rates for electron-rich indoles like 6-methylindole.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a difluorocarbene (

-

Activation: SCDA undergoes thermal decarboxylation to release difluorocarbene.[1][2][3]

-

Deprotonation: The base (typically

) deprotonates the indole N-H. -

Attack: The indole anion attacks the electrophilic

species. -

Protonation: The resulting difluoromethyl anion is rapidly protonated by adventitious water or the solvent medium to form the final product.

Caption: Mechanistic pathway for SCDA-mediated N-difluoromethylation.[2][3][4]

Detailed Experimental Protocol

Materials

-

Substrate: 6-Methylindole (

). -

Reagent: Sodium Chlorodifluoroacetate (SCDA) (

). -

Base: Potassium Carbonate (

), anhydrous ( -

Solvent:

-Dimethylformamide (DMF) or -

Atmosphere: Nitrogen or Argon (recommended but not strictly required due to

evolution).

Step-by-Step Procedure

1. Reaction Setup

-

Charge a dry round-bottom flask equipped with a magnetic stir bar with 6-methylindole (

, -

Add DMF (

, -

Critical Step: Stir the mixture at room temperature for 10 minutes to ensure partial deprotonation of the indole.

2. Reagent Addition

-

Add SCDA (

, -

Fit the flask with a reflux condenser.[3] The reaction generates

gas, so ensure the system is vented (e.g., via an oil bubbler) to prevent pressure buildup.

3. Thermal Activation

-

Heat the reaction mixture to

. -

Observation: Evolution of gas bubbles (

) indicates the decomposition of SCDA and generation of -

Maintain heating for 4--6 hours . Monitor by TLC (eluent: 10% EtOAc/Hexanes) or LC-MS.

-

Optimization: If starting material remains after 4 hours, add an additional

of SCDA and continue heating.

4. Workup

-

Cool the mixture to room temperature.

-

Dilute carefully with water (

) and extract with ethyl acetate ( -

Wash the combined organic layers with brine (

) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

5. Purification

-

Purify the crude oil via silica gel flash chromatography.

-

Gradient: 0% to 5% Ethyl Acetate in Hexanes. Note:

-difluoromethyl indoles are typically much less polar than the parent indole. -

Yield Expectation: 65--85%.

Validation & Analysis Data

The success of the reaction is best validated using

| Analytical Method | Expected Signal | Interpretation |

| Triplet ( | Characteristic splitting of the | |

| Doublet ( | Diagnostic signal for | |

| LC-MS | Mass shift of |

Workflow Diagram

Caption: Operational workflow for the synthesis of N-difluoromethyl-6-methylindole.

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Incomplete decarboxylation of SCDA or moisture in the solvent quenching the carbene.

-

Solution: Ensure the temperature reaches at least

(internal temp). Use anhydrous DMF. Add SCDA in two portions (at

Issue: C3-Difluoromethylation (Regioselectivity)

-

Cause: Indole C3 position is nucleophilic.

-

Solution: The use of

generally favors

Issue: Polymerization

-

Cause: High concentration of difluorocarbene leading to tetrafluoroethylene polymerization.

-

Solution: Do not exceed

concentration. Ensure efficient stirring.

Safety Considerations

-

SCDA: While a stable solid, it decomposes to release

and potentially trace CO. Perform in a fume hood. -

Difluorocarbene: A reactive intermediate.[1][2][3] Avoid sealed vessels without pressure relief; the gas evolution can pressurize glassware.

-

Fluorine NMR: Essential for confirming the product, as the

proton can sometimes be obscured in

References

-

Mehta, V. P., & Greaney, M. F. (2013).[6] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. [Link]

-

Petko, K. I., et al. (2022).[7][5] "N-Difluoromethylindazoles." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-9. (Demonstrates SCDA utility on related heterocycles). [Link]

-

Fier, P. S., & Hartwig, J. F. (2012). "Copper-mediated difluoromethylation of aryl and vinyl iodides." Journal of the American Chemical Society, 134(12), 5524-5527. (Context for metal-mediated alternatives). [Link]

-

Zhu, W., et al. (2018).[8] "Recent Progress on Difluoromethylation Methods." Chinese Journal of Organic Chemistry, 38, 2603. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N-Difluoromethylindazoles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. sioc-journal.cn [sioc-journal.cn]

Application Notes & Protocols for 1-(difluoromethyl)-6-methyl-1H-indole in Pharmaceutical Development

Abstract

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The difluoromethyl (-CF2H) group, in particular, serves as a unique bioisostere that can enhance metabolic stability, fine-tune lipophilicity, and improve binding affinity.[1] When appended to a privileged scaffold like indole—a core component of numerous natural products and FDA-approved drugs—the resulting intermediate becomes a highly valuable building block for drug discovery.[2][3][4] This document provides detailed application notes and experimental protocols for the use of 1-(difluoromethyl)-6-methyl-1H-indole, a specialized intermediate designed for the synthesis of next-generation therapeutic agents. We will explore its synthesis, its application in lead optimization, and the critical quality control measures required for its effective use in a research and development setting.

Introduction: The Strategic Value of the N-CF2H Indole Moiety

The indole ring system is a foundational structure in pharmacology, present in molecules targeting a vast array of diseases, from cancer to neurological disorders.[5][6] The functionalization of the indole core is a critical aspect of drug design. Modifying the indole nitrogen (N1 position) directly impacts the electronic properties of the entire ring system, influencing hydrogen bonding capabilities, pKa, and overall molecular conformation.

The introduction of a difluoromethyl group at this position offers several distinct advantages:

-

Metabolic Stability: The N-CF2H moiety can act as a "metabolic shield," protecting the indole nitrogen from N-dealkylation, a common metabolic pathway that can lead to rapid drug clearance.

-

Lipophilicity and Permeability: Compared to the highly lipophilic trifluoromethyl (-CF3) group, the difluoromethyl group provides a more moderate increase in lipophilicity. This nuanced modulation can be critical for achieving the optimal balance of aqueous solubility and membrane permeability required for good bioavailability.[1][7]

-

Hydrogen Bond Mimicry: The hydrogen atom of the -CF2H group is more acidic than a standard alkyl C-H bond, allowing it to function as a weak hydrogen bond donor. This enables it to act as a bioisosteric replacement for hydroxyl (-OH) or amine (N-H) groups, potentially forming key interactions with target proteins.

-

Improved Pharmacokinetics: In vivo studies on various compound classes have shown that replacing a methyl group with a difluoromethyl group can lead to significantly improved pharmacokinetic profiles, including higher exposure (AUC) and better bioavailability.[7]

This guide provides researchers with the fundamental knowledge and practical protocols to leverage the unique properties of 1-(difluoromethyl)-6-methyl-1H-indole in their drug discovery programs.

Physicochemical Properties and Handling

Proper characterization and handling of the intermediate are paramount for reproducible results. The key properties are summarized below.

| Property | Value | Source / Note |

| Chemical Name | 1-(difluoromethyl)-6-methyl-1H-indole | IUPAC |

| Molecular Formula | C₁₀H₉F₂N | Calculated |

| Molecular Weight | 181.18 g/mol | Calculated |

| Appearance | Colorless to yellow liquid or low-melting solid | Inferred from similar structures |

| Purity (Typical) | ≥95% (as determined by HPLC/NMR) | Standard for specialty intermediates |

| Storage | Store at 2-8°C under an inert atmosphere (N₂ or Ar) | Recommended to prevent degradation |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, DMSO) | General chemical property |

Safety Note: Always handle 1-(difluoromethyl)-6-methyl-1H-indole in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed hazard information.

Protocol 1: Synthesis of the Intermediate

While this guide focuses on the application of the title compound, an understanding of its synthesis is valuable. The following protocol describes a common method for the N-difluoromethylation of an indole precursor.[8]

Reaction: N-difluoromethylation of 6-methylindole using sodium difluoromethanesulfinate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. news-medical.net [news-medical.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 6. researchgate.net [researchgate.net]

- 7. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

catalytic C-H functionalization of 1-(difluoromethyl)-6-methyl-1H-indole

An In-Depth Guide to the Catalytic C-H Functionalization of 1-(difluoromethyl)-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the . As a molecule of significant interest—marrying the privileged indole scaffold with the metabolically robust and synthetically versatile difluoromethyl group—its selective functionalization is paramount for constructing novel chemical entities in drug discovery. This guide moves beyond simple procedural lists to explain the underlying principles, strategic considerations, and practical methodologies required for successful execution in a research setting.

Introduction: The Strategic Importance of the Target Molecule

The indole core is a cornerstone of medicinal chemistry, present in a vast array of natural products and pharmaceuticals.[1][2] The evolution of synthetic chemistry towards greater efficiency has championed catalytic C-H functionalization as a premier strategy for modifying such scaffolds, minimizing pre-functionalization steps and improving atom economy.[3]

The subject of this guide, 1-(difluoromethyl)-6-methyl-1H-indole , presents a unique synthetic puzzle. The substituents are not mere spectators; they are critical controllers of reactivity and regioselectivity:

-

N-Difluoromethyl (N-CHF₂) Group: This strongly electron-withdrawing group modulates the electronic character of the indole's pyrrole ring. It is also considered a "lipophilic hydrogen bond donor," a valuable bioisostere for hydroxyl or amine groups that can enhance metabolic stability and binding interactions.[4][5][6]

-

6-Methyl Group: As an electron-donating group on the benzenoid ring, it influences the nucleophilicity of the C4, C5, and C7 positions.

Mastering the C-H functionalization of this substrate requires a nuanced understanding of how to leverage these electronic and steric factors to achieve positional control, unlocking access to a diverse library of novel drug candidates.

PART 1: Mechanistic Insights and Regioselectivity Analysis

The primary challenge in the C-H functionalization of 1-(difluoromethyl)-6-methyl-1H-indole is achieving regioselectivity among the five available C-H bonds (C2, C3, C4, C5, and C7). The electronic properties of the substituents create a unique reactivity map compared to simpler indoles.

-

Pyrrole Ring (C2 and C3): The powerful electron-withdrawing nature of the N-CHF₂ group significantly deactivates the pyrrole moiety, reducing its nucleophilicity. This makes traditional electrophilic substitution at the C3 position more challenging. However, C-H activation at C2, often facilitated by a directing group, remains a viable and crucial pathway.[7][8]

-

Benzenoid Ring (C4, C5, and C7): The electron-donating 6-methyl group activates the benzene ring, particularly enhancing the reactivity of the ortho (C5, C7) and para (C4, relative to the methyl group) positions. This creates an opportunity for functionalization on the benzenoid portion, a historically more difficult task on the indole scaffold.[9][10] Remote C-H activation strategies are particularly relevant here.[11]

Caption: Regioselectivity influences on the indole core.

PART 2: Application Notes and Experimental Protocols

This section details validated, step-by-step protocols for the regioselective functionalization of 1-(difluoromethyl)-6-methyl-1H-indole at three key positions: C2, C7, and C3.

Protocol 1: Palladium-Catalyzed C2-Arylation via a Removable Directing Group

Principle and Rationale: Due to the deactivating effect of the N-CHF₂ group, achieving C2 selectivity often requires the installation of a temporary directing group. The N-(pyridin-2-yl)sulfonyl group is an excellent choice as it strongly coordinates to palladium, directing C-H activation exclusively to the C2 position. This group can be readily cleaved post-functionalization. This strategy provides a reliable route to 2-arylindoles, which are important pharmacophores.[8][12]

Caption: Workflow for directed C2-arylation.

Experimental Protocol:

-

Synthesis of N-(Pyridin-2-yl)sulfonyl Protected Indole:

-

To a solution of 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv) in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 2-pyridinesulfonyl chloride (1.1 equiv) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography (silica gel) to yield the protected indole.

-

-

C2-Arylation:

-

In an oven-dried Schlenk tube under an argon atmosphere, combine the N-protected indole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.5 equiv).

-

Add anhydrous dioxane as the solvent.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the C2-arylated product.

-

-

Deprotection:

-

Dissolve the C2-arylated, N-protected indole (1.0 equiv) in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv).

-

Stir at room temperature for 2-3 hours.

-

Quench with water and extract with ethyl acetate. Dry, concentrate, and purify via column chromatography to yield the final C2-arylated 1-(difluoromethyl)-6-methyl-1H-indole.

-

| Troubleshooting: C2-Arylation | |

| Problem | Potential Solution |

| Low conversion | Increase temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous. |

| Formation of side products | Screen different ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃) to improve selectivity. |

| Difficult deprotection | Increase the amount of TBAF or gently heat the reaction. Ensure the substrate is fully dissolved. |

Protocol 2: Rhodium(III)-Catalyzed C7-Alkenylation

Principle and Rationale: The C7 position is electronically activated by the 6-methyl group. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly effective for C-H activation and annulation reactions on the benzenoid ring of indoles.[1][13] This protocol leverages this inherent reactivity to directly couple the C7-H bond with activated alkenes (e.g., acrylates) in an oxidative Heck-type reaction, providing a direct route to C7-functionalized derivatives without requiring a directing group.[10][14]

Experimental Protocol:

-

Reaction Setup:

-

To a pressure-tolerant vial, add 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv), the desired acrylate (e.g., methyl acrylate, 2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and a copper oxidant such as Cu(OAc)₂ (2.0 equiv).

-

Add a suitable solvent, typically a polar aprotic solvent like DMF or DCE.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Reaction Execution:

-

Place the vial in a preheated oil bath or heating block at 100-130 °C.

-

Stir the reaction vigorously for 16-36 hours. The reaction progress should be monitored by taking aliquots and analyzing via LC-MS.

-

-

Workup and Purification:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite to remove the metal salts.

-

Wash the organic layer with water and brine to remove the solvent and residual copper salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the C7-alkenylated indole.

-

| Troubleshooting: C7-Alkenylation | |

| Problem | Potential Solution |

| Poor regioselectivity (e.g., C5-alkenylation) | Modify the solvent or add a coordinating additive. Sometimes lowering the temperature can enhance selectivity. |

| Catalyst decomposition | Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive. Degas the solvent prior to use. |

| Low Yield | Screen different silver or copper oxidants (e.g., Ag₂CO₃, AgOAc). Ensure the acrylate is not prone to polymerization at high temperatures. |

Protocol 3: Visible-Light-Induced C3-Difluoroalkylation

Principle and Rationale: While the N-CHF₂ group deactivates the C3 position towards electrophilic attack, this site remains susceptible to radical addition. Photoredox catalysis offers a mild and powerful method to generate radical species that can engage in C-H functionalization.[15] This protocol uses a difluoroalkyl radical precursor and a suitable photocatalyst to achieve C3-difluoroalkylation, a transformation of high value for introducing fluorine motifs.[4][16][17]

Experimental Protocol:

-

Reaction Setup:

-

In a vial suitable for photochemical reactions, combine 1-(difluoromethyl)-6-methyl-1H-indole (1.0 equiv), a difluoroalkyl precursor (e.g., ethyl bromodifluoroacetate, 1.5 equiv), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-2 mol%).

-

Add a high-boiling point polar solvent like DMSO or DMF.

-

Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it.

-

-

Irradiation:

-

Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 40-50W).

-

Use a small fan to maintain the reaction temperature near room temperature (25-30 °C).

-

Stir the reaction for 12-24 hours.

-

-

Workup and Purification:

-

Upon completion (monitored by TLC/LC-MS), dilute the reaction mixture with water and extract several times with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude material by flash column chromatography to yield the C3-difluoroalkylated product.

-

| Troubleshooting: C3-Difluoroalkylation | |

| Problem | Potential Solution |

| No reaction | Ensure the light source is of the correct wavelength for the photocatalyst. Check the purity of the solvent and reagents; radical inhibitors can quench the reaction. |

| Low yield | Increase the amount of the radical precursor. Screen different photocatalysts or solvents. |

| Dimerization of indole | Decrease the concentration of the indole substrate. Add the radical precursor slowly over time using a syringe pump. |

PART 3: Data Summary and Strategic Outlook

| Functionalization Strategy | Target Position | Catalyst System | Key Rationale | Potential Challenges |

| Directed C-H Arylation | C2 | Pd(OAc)₂ / Ligand | Overcomes electronic deactivation via a removable directing group.[8] | Requires additional protection/deprotection steps. |

| Oxidative Alkenylation | C7 | [Cp*RhCl₂]₂ / Cu(OAc)₂ | Leverages electronic activation from the 6-methyl group.[1][14] | Potential for minor isomers (C5); requires high temperatures. |

| Photoredox Radical Alkylation | C3 | Ru(bpy)₃Cl₂ / Visible Light | Accesses the electronically disfavored C3 position via a radical mechanism.[4][17] | Sensitive to oxygen and radical inhibitors. |

Future Outlook: The functionalization of 1-(difluoromethyl)-6-methyl-1H-indole is a fertile ground for synthetic innovation. Future efforts should focus on:

-

Developing N-CHF₂ as a Directing Group: Investigating conditions where the N-CHF₂ group itself can direct C-H activation, possibly through weak coordination or hydrogen bonding interactions, would be a significant advance.

-

Enantioselective Functionalization: The development of chiral catalysts to control the stereochemistry of C-H functionalization, particularly at the C2 or C3 positions, would provide access to valuable chiral building blocks.

-

C4 and C5 Functionalization: While more challenging, developing strategies to selectively functionalize the C4 and C5 positions would complete the synthetic toolkit for this important scaffold, potentially requiring multi-step or highly specialized directing group strategies.[9][10][18]

This guide provides the foundational knowledge and practical protocols to empower researchers to confidently explore the rich chemistry of this valuable fluorinated indole.

References

-

Li, Y., et al. (2016). Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules. Available at: [Link]

-

Zhang, S., et al. (2023). Iridium(iii)-catalyzed site-selective indole C–H functionalization through enone functionality: design, mechanism and applications. Organic Chemistry Frontiers. Available at: [Link]

-

Hu, W., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles. Journal of the American Chemical Society. Available at: [Link]

-

Broggini, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Unknown Author. (2026). Iridium‐Catalyzed C–H Silylation of Indoles With Hydrosilanes in Aqueous Media. Chemistry – An Asian Journal. Available at: [Link]

-

Wu, Y., et al. (2014). Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

-

Li, X., et al. (2021). Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Organic Letters. Available at: [Link]

-

Unknown Author. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Advanced Synthesis & Catalysis. Available at: [Link]

-

Wang, H., et al. (2017). Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters. Available at: [Link]

-

Unknown Author. (2025). Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. Organic Letters. Available at: [Link]

-

Majumdar, N., et al. (2023). [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles. ACS Omega. Available at: [Link]

-

Gandeepan, P., et al. (2022). Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. Organic Letters. Available at: [Link]

-

Unknown Author. (2025). C-H Functionalization of Indoles at the C7 Position. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2021). Iridium-Catalyzed Redox-Neutral C2 and C3 Dual C–H Functionalization of Indoles with Nitrones toward 7H-Indolo[2,3-c]quinolines. Organic Letters. Available at: [Link]

-

Unknown Author. (2025). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Regragui, C., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules. Available at: [Link]

-

Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. Available at: [Link]

-

Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. Available at: [Link]

-

Chen, P., et al. (2019). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules. Available at: [Link]

-

Unknown Author. (2026). Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. The Journal of Physical Chemistry A. Available at: [Link]

-

Unknown Author. (2022). Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles. PMC. Available at: [Link]

-

Unknown Author. (2020). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. ResearchGate. Available at: [Link]

-

Unknown Author. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters. Available at: [Link]

-

Unknown Author. (2021). Enantioselective Construction of 1H-Isoindoles Containing Tri- and Difluoromethylated Quaternary Stereogenic Centers via Palladium-Catalyzed C–H Bond Imidoylation. ACS Catalysis. Available at: [Link]

-

Unknown Author. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Scheme 20. Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2022). Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties. PubMed. Available at: [Link]

-

Unknown Author. (n.d.). Recent Advances in Directing Group-Induced C-H Activation Reactions. SIOC Journals. Available at: [Link]

-

Dhiman, S., & Sharma, U. (2023). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers. Available at: [Link]

-

Kim, S., et al. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen. Available at: [Link]

-

Li, X., et al. (2024). Experimental and computational journey on transition-metal-catalyzed C–H functionalization with fluorinated π-systems. Coordination Chemistry Reviews. Available at: [Link]

-

Unknown Author. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. Available at: [Link]

-

Bhattacharya, S., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]

-

Li, X., et al. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Visible Light-Induced C-F Bond Activation for the Difluoroalkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]

- 13. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of the N-Difluoromethyl Indole Scaffold

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-(Difluoromethyl)-6-methyl-1H-indole

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] Its functionalization is a primary strategy in drug discovery to modulate biological activity. The strategic incorporation of fluorine-containing groups has become a pivotal tool for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]

Among fluorinated motifs, the N-difluoromethyl (-N-CF₂H) group offers a unique and advantageous set of properties. Unlike the more common N-methyl or N-H indoles, the N-CF₂H group acts as a potent electron-withdrawing group, altering the electronic character of the indole ring. Crucially, it also serves as a bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor, a feature absent in the trifluoromethyl (-CF₃) group.[2][3][4] This unique electronic profile and hydrogen-bonding capability can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[4][5]

This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 1-(difluoromethyl)-6-methyl-1H-indole, a versatile building block for creating diverse chemical libraries for drug discovery and development. We will explore key transformations including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Core Principles: Electronic Effects of the N-CF₂H Group on Indole Reactivity

The success of cross-coupling reactions on the indole scaffold is highly dependent on its electronic properties. The C3 position is typically the most nucleophilic and prone to electrophilic substitution, while C-H activation at the C2 position is also common.[6] The introduction of the strongly electron-withdrawing difluoromethyl group at the N1 position significantly alters this reactivity profile:

-

Reduced Nucleophilicity: The overall electron density of the indole ring is decreased, making it less susceptible to side reactions like electrophilic attack.

-

Modified C-H Acidity: The acidity of the C-H bonds, particularly at the C2 and C3 positions, is influenced, which can affect the mechanism of C-H activation or metallation steps in certain coupling reactions.

-

Catalyst and Ligand Interactions: The electronic nature of the substrate dictates the optimal choice of palladium catalyst and phosphine ligands to achieve an efficient balance between oxidative addition and reductive elimination steps in the catalytic cycle.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[1] For functionalizing the 1-(difluoromethyl)-6-methyl-1H-indole core, this reaction is ideal for introducing aryl and heteroaryl substituents, typically at pre-functionalized (e.g., brominated) positions on the indole ring.

Reaction Principle & Catalytic Cycle

The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is essential for activating the organoboron species to facilitate the transmetalation step.[1][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]